2-氯苯甲酰苯胺

描述

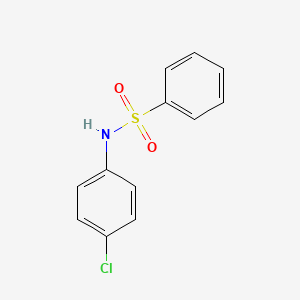

2-Chlorobenzanilide is a compound with the linear formula C13H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a solid compound that is practically insoluble in water and readily soluble in polar solvents such as ethanol, acetone, and benzene.

Synthesis Analysis

The synthesis of 2-Chlorobenzanilide involves an exothermic reaction where a solution of 2-chlorobenzoyl chloride is added to a mixture through a dropping funnel . After the addition is finished, the mixture is refluxed for half an hour. The mixture is then cooled with the product solidifying .Molecular Structure Analysis

The molecular structure of 2-Chlorobenzanilide is represented by the linear formula C13H10ClNO . It has a molecular weight of 231.684 .科学研究应用

光环化研究

2-氯苯甲酰苯胺参与光环化反应,这在有机合成和光物理学中具有重要意义。Grimshaw 和 Silva (1982) 发现 2-氯苯甲酰苯胺在脱气的环己烷溶液中照射后环化为苯并吖啶酮,反应受取代基和溶剂极性的影响 (Grimshaw & Silva,1982)。

杀菌剂代谢

在农业中,2-氯苯甲酰苯胺是某些杀菌剂代谢中的关键化合物。Wallnöfer 等人 (1971) 发现日本根霉(一种真菌)可以将 2-氯苯甲酰苯胺转化为羟基苯胺基衍生物,突出了其在生物降解过程中的作用 (Wallnöfer、Safe 和 Hutzinger,1971)。

化学教育和绿色化学

2-氯苯甲酰苯胺也作为化学教育中的一个主题,特别是在说明绿色化学原理时。Phonchaiya 等人 (2009) 在无溶剂的康尼查罗反应中使用与 2-氯苯甲酰苯胺相关的 2-氯苯甲醛作为入门有机化学实验室中的教学模型,强调了环保实践 (Phonchaiya 等,2009)。

环境安全问题

在环境安全方面,陆、周、刘 (2004) 研究了苯甲腈除草剂 2-氯苯甲酰胺的降解产物,该产物衍生自 2-氯苯甲酰苯胺,重点关注其潜在致癌作用和环境影响。他们开发了一个模型来预测环境中 2-氯苯甲酰胺的峰值浓度,为其环境安全概况提供了见解 (陆、周和刘,2004)。

除草剂毒性研究

在毒理学领域,对与 2-氯苯甲酰苯胺相关的除草剂(如 2,4-二氯苯氧乙酸)的研究至关重要。Zuanazzi、Ghisi 和 Oliveira (2020) 进行了一项科学计量审查,以分析这些除草剂毒性研究的全球趋势和差距,有助于我们了解它们对环境和人类健康的影响 (Zuanazzi、Ghisi 和 Oliveira,2020)。

作用机制

Target of Action

Similar compounds have been known to interact with various protein targets

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It’s known that similar compounds can influence various metabolic pathways . The downstream effects of these interactions are complex and depend on the specific targets and the cellular context.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels . The specific effects of 2-Chlorobenzanilide are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorobenzanilide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

生化分析

Biochemical Properties

2-Chlorobenzanilide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids. Additionally, 2-Chlorobenzanilide can bind to serum albumin, affecting its distribution and availability in the bloodstream .

Cellular Effects

The effects of 2-Chlorobenzanilide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. 2-Chlorobenzanilide can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism. Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response, indicating its potential role in modulating cellular redox balance .

Molecular Mechanism

At the molecular level, 2-Chlorobenzanilide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450. By binding to the active site of these enzymes, 2-Chlorobenzanilide can prevent the metabolism of other substrates, leading to altered metabolic pathways. Additionally, it can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function. These interactions can result in the activation or inhibition of signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorobenzanilide have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that 2-Chlorobenzanilide can induce persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Chlorobenzanilide in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 2-Chlorobenzanilide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .

Metabolic Pathways

2-Chlorobenzanilide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates, which can interact with other cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Chlorobenzanilide is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. The distribution of 2-Chlorobenzanilide within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2-Chlorobenzanilide is primarily in the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. In the endoplasmic reticulum, 2-Chlorobenzanilide can interact with cytochrome P450 enzymes, influencing their activity and the metabolism of other substrates. Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins, affecting their function and cellular processes .

属性

IUPAC Name |

2-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQVIWHAEYLGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218475 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-13-2 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

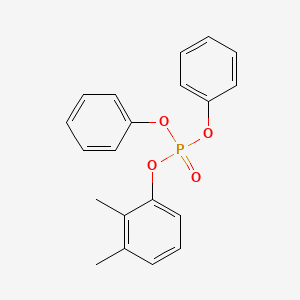

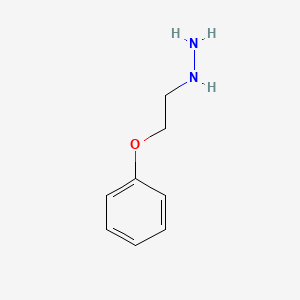

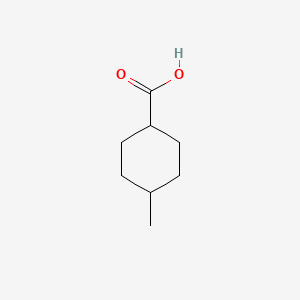

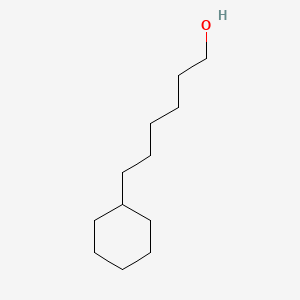

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

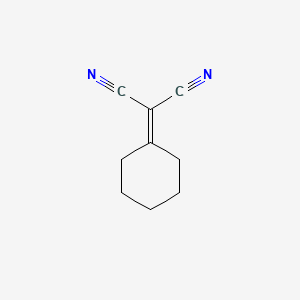

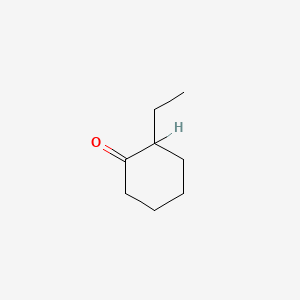

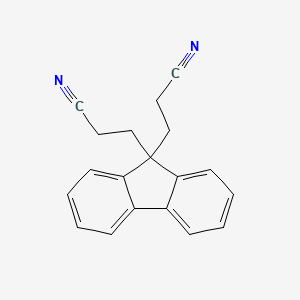

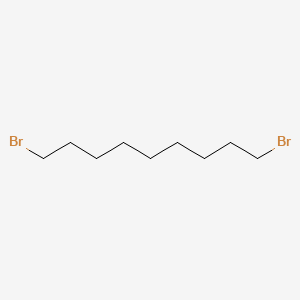

Feasible Synthetic Routes

Q1: What is the primary photochemical reaction pathway observed in 2-Chlorobenzanilide?

A1: 2-Chlorobenzanilide undergoes photocyclization when exposed to UV light, leading to the formation of phenanthridone. [, , ] This reaction involves the formation of a new carbon-carbon bond and the elimination of a chlorine atom.

Q2: How do substituents on the benzene rings influence the photocyclization of 2-Chlorobenzanilide?

A2: Substituents on both the benzoyl and aniline rings can significantly impact the photocyclization reaction.

- Electron-donating groups on the aniline ring (N-phenyl ring) have been shown to accelerate the reaction. This suggests that the nitrogen lone pair plays a crucial role in assisting the departure of the chlorine atom during the cyclization process. [, ]

- The presence of a chlorine atom in the ortho position of the benzoyl ring is crucial for the photocyclization to occur. [, ] Replacing the chlorine with a methyl group results in a photo-Fries rearrangement instead of cyclization. []

- The nature of the halogen atom in the ortho position also influences the reaction pathway. While 2-Chlorobenzanilide undergoes photocyclization, 2-bromo- and 2-iodo-benzanilides primarily undergo dehalogenative reduction. []

Q3: What are the potential applications of the photocyclization reaction of 2-Chlorobenzanilide?

A4: The photocyclization of 2-Chlorobenzanilides provides a practical synthetic route for producing phenanthridones. [] Phenanthridones are a class of nitrogen-containing heterocycles with various biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. This photochemical approach offers a potentially more environmentally friendly alternative to traditional synthetic methods.

Q4: Are there any known biological activities or applications of 2-Chlorobenzanilide itself?

A5: While 2-Chlorobenzanilide serves as a model compound for photochemical studies, research also investigated its metabolic fate in the presence of microorganisms. [] This information is relevant for understanding the environmental persistence and potential biodegradation pathways of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)